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cat. No.: B1319602
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Introduction

4-(Trifluoromethyl)thiazole-2-carboxylic acid, with the CAS number 944900-55-4, is a
fluorinated heterocyclic compound. The presence of both a thiazole ring and a trifluoromethyl
group suggests its potential utility as a building block in medicinal chemistry and materials
science. Thiazole moieties are present in numerous biologically active compounds, and the
trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability. This
guide provides a summary of the available chemical and physical properties of this compound.

It is important to note that while the fundamental properties of this molecule can be identified, a
comprehensive body of experimental data is not readily available in the public domain. Much of
the quantitative data presented is based on computational predictions and should be
considered with appropriate caution pending experimental verification.

Core Chemical Properties

A summary of the key chemical identifiers for 4-(Trifluoromethyl)thiazole-2-carboxylic acid is
provided below.
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Property Value Reference
CAS Number 944900-55-4 [1]
Molecular Formula CsH2F3NO2S [1]
Molecular Weight 197.14 g/mol [1]
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Physicochemical Data (Predicted)

The following table summarizes predicted physicochemical properties. These values are

computationally derived and have not been experimentally confirmed.

Property Predicted Value
Density 1.668 g/cm3

Boiling Point 294.305 °C at 760 mmHg
Refractive Index 1.498

Flash Point 131.8°C

pKa 249+ 0.10

LogP 1.86010

Spectroscopic Data Analysis (Theoretical)

Detailed experimental spectral data for 4-(Trifluoromethyl)thiazole-2-carboxylic acid is not

currently available in published literature. However, based on the molecular structure, the

expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 1H NMR: The spectrum is expected to be simple, showing a singlet for the proton on the
thiazole ring (C5-H) and a broad singlet for the carboxylic acid proton (-COOH). The
chemical shift of the thiazole proton would likely be in the downfield region, influenced by the
electronegativity of the surrounding heteroatoms and the trifluoromethyl group. The
carboxylic acid proton signal would be expected at a chemical shift greater than 10 ppm and
would be exchangeable with D20.

e 13C NMR: The spectrum would show five distinct signals corresponding to the five carbon
atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the
lowest field (typically >160 ppm). The carbon of the trifluoromethyl group would appear as a
guartet due to coupling with the three fluorine atoms. The two sp? hybridized carbons of the
thiazole ring would have distinct chemical shifts.

e 9F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine
atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of 4-(Trifluoromethyl)thiazole-2-carboxylic acid would be characterized by
the following absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500
cm~1[2]

e A strong C=0 stretching band for the carboxylic acid, expected around 1700-1725 cm~1.[2]

e C-F stretching bands for the trifluoromethyl group, typically strong and found in the 1350-
1100 cm~1 region.

e C=N and C=C stretching vibrations from the thiazole ring in the 1650-1400 cm~* region.

e A C-S stretching vibration, which is typically weak and can be difficult to identify.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum would be expected to show a molecular ion peak
(M+) at m/z 197. Common fragmentation patterns for carboxylic acids include the loss of «OH
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(M-17) and *COOH (M-45). Fragmentation of the thiazole ring and loss of the trifluoromethyl
group (*CFs, M-69) are also plausible.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 4-
(Trifluoromethyl)thiazole-2-carboxylic acid are not readily available. However, a general
synthetic approach can be conceptualized based on established methods for the synthesis of
thiazole-2-carboxylic acids.

A plausible synthetic route could involve the Hantzsch thiazole synthesis, reacting a suitable
thioamide with an a-halocarbonyl compound, followed by functional group manipulations to
introduce the trifluoromethyl group and form the carboxylic acid. A more direct approach might
involve the cyclization of a precursor already containing the trifluoromethyl moiety.

Below is a hypothetical workflow for the synthesis and characterization of this compound.
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Hypothetical Synthesis and Characterization Workflow
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Caption: Hypothetical workflow for the synthesis and characterization of 4-
(Trifluoromethyl)thiazole-2-carboxylic acid.

Biological Activity and Drug Development Potential

While there is no specific biological data available for 4-(Trifluoromethyl)thiazole-2-
carboxylic acid, the structural motifs it contains are of significant interest in drug discovery.
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e Thiazole Ring: The thiazole ring is a common scaffold in many FDA-approved drugs with a
wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer
properties.[3][4]

» Trifluoromethyl Group: The inclusion of a trifluoromethyl group can significantly enhance a
molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

Given these characteristics, 4-(Trifluoromethyl)thiazole-2-carboxylic acid is a promising
candidate for use in the synthesis of novel therapeutic agents. Further research is required to
explore its biological activities.

A generalized workflow for the initial stages of a drug discovery program involving a compound
like this is illustrated below.
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General Drug Discovery Workflow

Discovery & Screening

4-(Trifluoromethyl)thiazole-
2-carboxylic acid Derivatives

i

High-Throughput Screening
(Target-based or Phenotypic)

Hit Identification

Lead Optimization

- . . . ADMET Profiling
[Structure-ActMty RElFIESD (SAR) Studms] QAbsorption, Distribution, Metabolism, Excretion, ToxicityD

'y

Lead Optimization

Preclinical Development

O

Click to download full resolution via product page

Caption: A simplified workflow illustrating the early stages of a drug discovery program.

Conclusion

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a chemical entity with significant potential in
the fields of medicinal chemistry and materials science. This is largely inferred from the known
properties of its constituent functional groups. However, there is a notable absence of
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comprehensive, publicly available experimental data for this specific compound. The
information presented in this guide, particularly the quantitative physicochemical properties, is
primarily based on computational predictions and should be utilized as a preliminary reference.
Further experimental investigation is crucial to fully characterize its chemical and biological
properties and to unlock its potential for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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